1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene
Brand Name: Vulcanchem
CAS No.: 900795-73-5
VCID: VC11999710
InChI: InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H
SMILES: B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Molecular Formula: C24H21B3O6
Molecular Weight: 437.9 g/mol

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene

CAS No.: 900795-73-5

Cat. No.: VC11999710

Molecular Formula: C24H21B3O6

Molecular Weight: 437.9 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene - 900795-73-5

Specification

CAS No. 900795-73-5
Molecular Formula C24H21B3O6
Molecular Weight 437.9 g/mol
IUPAC Name [4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid
Standard InChI InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H
Standard InChI Key AKXLLRRTTCMCOZ-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, [4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid, reflects its symmetrical tris-boronic acid design . Each of the three para-substituted phenyl rings attached to the central benzene core features a dihydroxyboryl (-B(OH)₂) group. This configuration enables three-fold symmetry, making the molecule an ideal building block for constructing two-dimensional (2D) or three-dimensional (3D) polymeric networks .

Table 1: Key Molecular Data

PropertyValue
CAS Number900795-73-5
Molecular FormulaC₂₄H₂₁B₃O₆
Molecular Weight486.07 g/mol
SMILESB(C₁=CC=C(C=C₁)C₂=CC(=CC(=C₂)C₃=CC=C(C=C₃)B(O)O)C₄=CC=C(C=C₄)B(O)O)(O)O
InChIKeyAKXLLRRTTCMCOZ-UHFFFAOYSA-N
Purity≥95%

The planar geometry of the central benzene ring and the rotational freedom of the boronic acid-substituted phenyl groups allow for adaptive molecular conformations during COF synthesis .

Comparative Analysis with Analogues

Structurally analogous compounds, such as 1,3,5-tris(4-hydroxyphenyl)benzene (CAS 15797-52-1), replace the boronic acid groups with hydroxyl (-OH) functionalities . While both compounds share a tris-phenylbenzene core, the boronic acid derivative exhibits distinct reactivity due to boron’s electrophilic character and capacity for dynamic covalent bonding .

Synthesis and Manufacturing

Historical Context and Patent Literature

The synthesis of tris-phenylbenzene derivatives has been explored since the early 1990s. US Patent 5,344,980 describes a method for preparing 1,3,5-tris(4'-hydroxyphenyl)benzene via acid-catalyzed trimerization of 4-hydroxyacetophenone-anil intermediates . Although this patent focuses on hydroxyl-substituted derivatives, its reaction framework—employing aniline derivatives and acid catalysts—provides insights into potential adaptations for boronic acid analogues .

Proposed Synthetic Routes for Boronic Acid Derivatives

While no direct synthesis protocol for 1,3,5-tris[4-(dihydroxyboryl)phenyl]benzene is disclosed in the reviewed literature, plausible routes include:

  • Suzuki-Miyaura Coupling: Reacting 1,3,5-tribromobenzene with 4-boronophenylboronic acid under palladium catalysis.

  • Post-Functionalization: Introducing boronic acid groups to pre-synthesized 1,3,5-tris(4-hydroxyphenyl)benzene via Miyaura borylation.

Challenges in synthesis include managing the steric hindrance of three boronic acid groups and preventing undesired self-condensation .

Physicochemical Properties

Reactivity and Stability

Applications in Materials Science

Covalent Organic Frameworks (COFs)

The compound serves as a trifunctional monomer in COF synthesis. When reacted with linear diols (e.g., 1,4-benzenediboronic acid), it forms hexagonal 2D networks with pore sizes tunable via side-chain modification . These COFs exhibit:

  • High surface areas (>1000 m²/g)

  • Crystalline order confirmed by powder X-ray diffraction

  • Applications in gas storage (e.g., H₂, CO₂) and heterogeneous catalysis

Optoelectronics

Boronic acid-containing COFs demonstrate tunable band gaps (1.5–3.0 eV), making them candidates for organic photovoltaics and light-emitting diodes . The compound’s extended π-conjugation system facilitates charge transport, while boron’s empty p-orbital enables Lewis acid-base interactions with electron-rich substrates .

Future Directions and Challenges

Scalability and Cost-Efficiency

Current synthesis methods for boronic acid derivatives remain cost-prohibitive for industrial-scale applications. Innovations in catalytic borylation and solvent recovery could address this limitation .

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